![molecular formula C8H8N2O3S2 B13531925 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid typically involves the reaction of 4-cyano-5-(ethylsulfanyl)-1,2-thiazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloro group by the thiazole oxygen, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, solvents like tetrahydrofuran (THF) or ethanol, room temperature to reflux conditions.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, solvents like acetonitrile or dichloromethane, room temperature to mild heating.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazoles.
Applications De Recherche Scientifique
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can influence cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole, and 2-chlorothiazole share the thiazole ring structure but differ in their substituents.
Cyanoacetic acid derivatives: Compounds like cyanoacetic acid, ethyl cyanoacetate, and methyl cyanoacetate have the cyanoacetic acid moiety but lack the thiazole ring.
Uniqueness
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid is unique due to the combination of the thiazole ring, cyano group, and ethylsulfanyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8N2O3S2 |
|---|---|
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
2-[(4-cyano-5-ethylsulfanyl-1,2-thiazol-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C8H8N2O3S2/c1-2-14-8-5(3-9)7(10-15-8)13-4-6(11)12/h2,4H2,1H3,(H,11,12) |
Clé InChI |
NPBDXDLXEDUVQX-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C(=NS1)OCC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


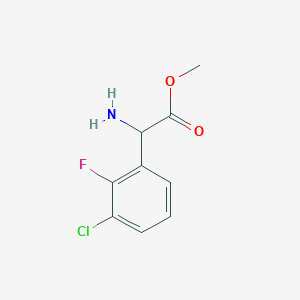
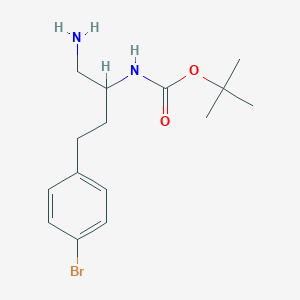
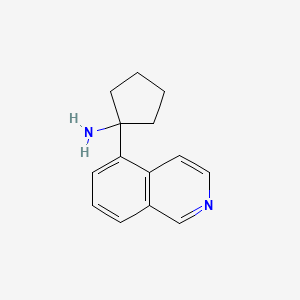



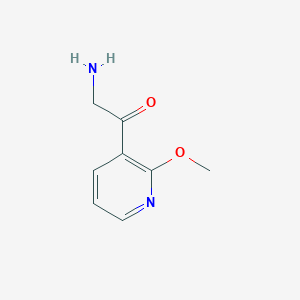
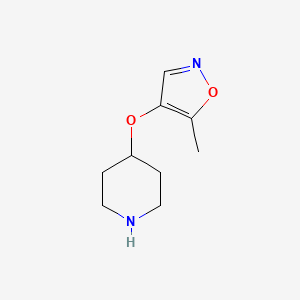
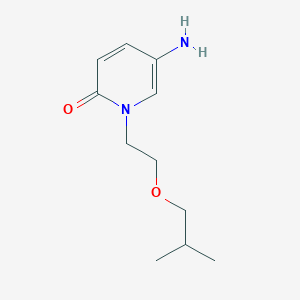

![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)
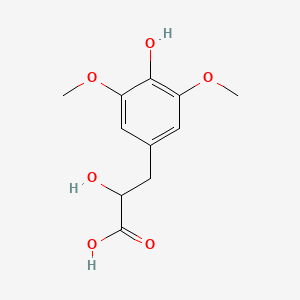
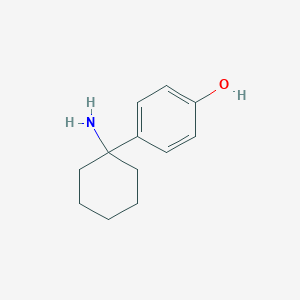
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13531922.png)
